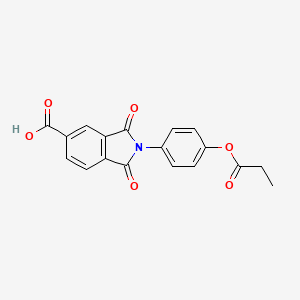

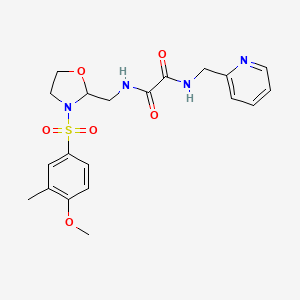

![molecular formula C15H21N3O5S B2545555 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1235029-87-4](/img/structure/B2545555.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of urea derivatives as potential antimicrobial and antioxidant agents has been explored in recent studies. One such compound is 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, which, although not directly mentioned, falls within the class of compounds that have been synthesized and characterized. In the first paper, a series of thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole were created using a straightforward method, which involved the characterization of the compounds by IR, 1H, 13C NMR, and mass spectra . Similarly, the second paper describes the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives through the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial in determining their potential as antimicrobial and antioxidant agents. The studies provided have used spectral data to characterize the synthesized compounds. The molecular structure is likely to influence the efficacy of these compounds, as indicated by the structure-activity relationship studies in the second paper . Although the exact molecular structure analysis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is not provided, the methods used in these papers for structural characterization could be applied to this compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of urea derivatives typically include the formation of the urea linkage and the introduction of various functional groups that may enhance antimicrobial and antioxidant activities. The papers do not detail specific reactions for the compound of interest, but they do describe the general procedures for creating urea derivatives with potential biological activities . These reactions are important for the development of new lead compounds with improved efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are essential for their biological activity. The papers discuss the evaluation of synthesized compounds for antimicrobial and antioxidant activities, suggesting that these properties have been optimized for biological efficacy . However, specific physical and chemical properties of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea are not detailed in the provided papers.

科学的研究の応用

Biochemical Evaluation and Enzyme Inhibition

A study on related flexible ureas, including modifications to enhance conformational flexibility and optimize interaction with pharmacophoric units, highlighted their potential as acetylcholinesterase inhibitors, which is significant for Alzheimer's disease research (Vidaluc et al., 1995).

Targeting Urokinase Receptor for Cancer Treatment

Research involving virtual screening identified compounds targeting the urokinase receptor, crucial for breast cancer metastasis inhibition. The synthesis and evaluation of analogues demonstrated potential in blocking angiogenesis and inducing apoptosis, marking a significant step toward cancer therapy (Wang et al., 2011).

Metabolic Pathway Identification

A detailed study on the oxidative metabolism of a novel antidepressant elucidated the involvement of various cytochrome P450 enzymes in its biotransformation. This research provides insight into drug metabolism and potential interactions (Hvenegaard et al., 2012).

Uro-Selective α1-Adrenergic Receptor Antagonists

The synthesis and biological evaluation of arylsulfonamide derivatives aimed at developing new α1-adrenoceptor antagonists revealed compounds with high affinity and moderate selectivity, offering insights into the design of therapeutics for conditions like benign prostatic hyperplasia (Rak et al., 2016).

Antimicrobial and Enzyme Inhibition Activities

A series of 1,3,4-oxadiazole derivatives, synthesized for their potential biological activities, demonstrated moderate to significant inhibitory effects against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases. This research underscores the therapeutic potential of these compounds in treating conditions like Alzheimer's disease (Khalid et al., 2016).

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5S/c1-24(20,21)18-6-4-11(5-7-18)9-16-15(19)17-12-2-3-13-14(8-12)23-10-22-13/h2-3,8,11H,4-7,9-10H2,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIXMHLOTGEHKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

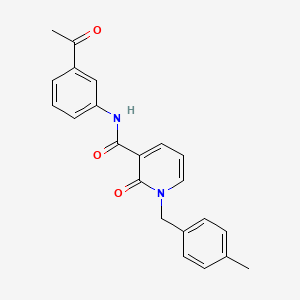

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2545472.png)

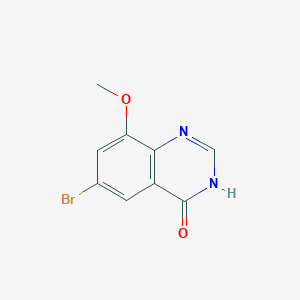

![4-[(Naphthalen-2-yloxy)methyl]benzohydrazide](/img/structure/B2545473.png)

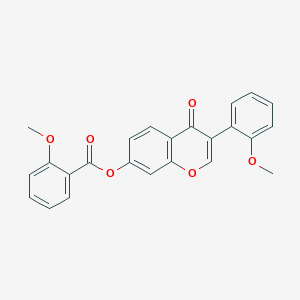

![4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2545478.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2545483.png)

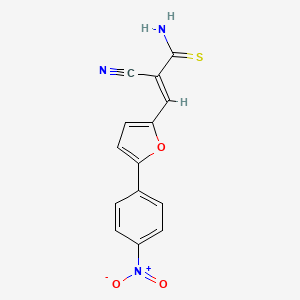

![2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2545491.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2545494.png)

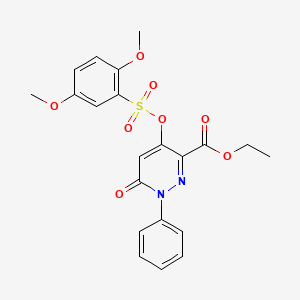

![1-[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2545495.png)